2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole
CAS No.: 1353979-32-4
Cat. No.: VC6949443
Molecular Formula: C14H10ClFN2
Molecular Weight: 260.7
* For research use only. Not for human or veterinary use.
![2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole - 1353979-32-4](/images/structure/VC6949443.png)
Specification
CAS No. | 1353979-32-4 |
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Molecular Formula | C14H10ClFN2 |
Molecular Weight | 260.7 |
IUPAC Name | 2-chloro-1-[(3-fluorophenyl)methyl]benzimidazole |
Standard InChI | InChI=1S/C14H10ClFN2/c15-14-17-12-6-1-2-7-13(12)18(14)9-10-4-3-5-11(16)8-10/h1-8H,9H2 |
Standard InChI Key | SBOZTUBXDQWGPO-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)Cl |
Introduction
Chemical Identity and Structural Features
2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring system. Key structural elements include:
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Chloro substituent at position 2 of the benzimidazole core, which may enhance electrophilic reactivity and influence target binding.
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3-Fluorobenzyl group at the N1 position, introducing steric bulk and potential halogen-bonding interactions.
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Planar aromatic system, enabling π-π stacking with biological targets such as enzyme active sites or receptor pockets .
Comparative analysis with structurally similar compounds, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives , suggests that the 3-fluorobenzyl moiety may improve metabolic stability compared to non-fluorinated analogs. The chloro group’s electron-withdrawing effects could further modulate electronic properties, impacting solubility and membrane permeability .
Synthetic Routes and Optimization Strategies
While no explicit synthesis of 2-chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole is documented, established protocols for analogous benzimidazoles provide a framework for its preparation:
Core Benzimidazole Formation
Benzimidazoles are typically synthesized via cyclocondensation of 1,2-diaminobenzenes with carbonyl sources. For example:
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Acid-catalyzed condensation: Reacting 1,2-diaminobenzene with glycolic acid under HCl yields substituted benzimidazol-2-yl methanols .
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N-Alkylation: Introducing the 3-fluorobenzyl group at N1 may involve alkylation of a pre-formed benzimidazole intermediate using 3-fluorobenzyl bromide or chloride .
Chlorination at Position 2
Direct chlorination of the benzimidazole core can be achieved using reagents such as POCl₃ or SOCl₂. For instance, treatment of 1H-benzimidazole with phosphorus oxychloride under reflux conditions selectively introduces chlorine at position 2 .
Purification and Characterization
Final compounds are typically purified via recrystallization (e.g., methanol/water mixtures) and characterized using:
Compound | Target | EC₅₀ (μM) | Reference |
---|---|---|---|
AC1903 | TRPC5 | 0.12 | |
5-(Trifluoromethyl)-2-Ph | Vasorelaxation | 3.18 | |
2-(4-Fluorophenyl)-1H-BI | Metabolic Stability | 90% |
Metabolic Stability and Hepatotoxicity
Fluorination at aromatic positions often enhances metabolic resistance by blocking cytochrome P450-mediated oxidation . Key insights from analogs include:
Metabolic Pathways
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Hydroxylation: Predominant at methyl groups or aromatic rings (e.g., M1–M3 metabolites in 2-(4-fluorophenyl) derivatives) .
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Dealkylation: Possible cleavage of the N-benzyl group, though fluorine’s electronegativity may slow this process .
Table 2: Metabolic Stability of Fluorinated Benzimidazoles
Compound | % Parent Remaining (120 min) | Major Metabolites |
---|---|---|
2-(4-Fluorophenyl)-6-Me | 90% | M1, M2, M3 |
Alpidem | 30% | N-Dealkylation |
Toxicity Profile
HepG2 cell assays for 2-(4-fluorophenyl)-1H-benzimidazoles show no cytotoxicity up to 50 μM, contrasting with hepatotoxic agents like alpidem . The target compound’s 3-fluorobenzyl group may further reduce reactive metabolite formation, but in vitro toxicology studies are essential.
Future Directions and Challenges
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Synthesis Optimization: Scalable routes for N-alkylation and chlorination require refinement to minimize isomer formation .
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Target Validation: High-throughput screening against TRPC5, Topo II, and hypertension-related targets is needed.
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ADME Studies: Pharmacokinetic profiling in rodent models would clarify bioavailability and half-life .
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